Hydralazine Hydrochloride
Description
Systematic Nomenclature and Molecular Formula
Hydralazine hydrochloride is systematically named 1-hydrazinophthalazine monohydrochloride , reflecting its core phthalazine scaffold substituted with a hydrazine group and a hydrochloride salt. Its molecular formula is C₈H₉ClN₄ , with a molecular weight of 196.64 g/mol . The compound’s structure consists of a bicyclic phthalazine ring (two fused benzene rings with two nitrogen atoms at positions 1 and 2) linked to a hydrazine (-NH-NH₂) moiety, which is protonated in the hydrochloride salt form.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 304-20-1 |
| IUPAC Name | 1-hydrazinophthalazine hydrochloride |
| Molecular Formula | C₈H₉ClN₄ |
| Molecular Weight | 196.64 g/mol |
| SMILES | NNC1=NN=CC2=C1C=CC=C2.Cl |
Crystallographic Analysis and Solid-State Properties
X-ray crystallographic studies reveal that this compound forms monoclinic crystals with a space group of P2₁/c and unit cell parameters a = 7.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 98.5°. The phthalazine ring adopts a planar conformation, while the hydrazine group forms intermolecular hydrogen bonds with chloride ions, stabilizing the lattice. The compound melts at 273°C with decomposition and exhibits high solubility in water (44.2 g/L at 25°C) due to its ionic character.
Table 2: Solid-State Properties
| Property | Value |
|---|---|
| Melting Point | 273°C (decomposition) |
| Solubility in Water | 44.2 g/L at 25°C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Protonation States and Ionic Characteristics
In aqueous solution, this compound exists as a zwitterionic species , with the hydrazine group protonated (-NH₂⁺-NH₂) and the chloride ion serving as the counterion. The protonation occurs at the N1 position of the hydrazine moiety, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The pKa of the hydrazine group is 6.4 , enabling pH-dependent solubility and reactivity. At physiological pH (7.4), approximately 10% of the compound remains protonated, influencing its pharmacokinetic behavior.
Comparative Structural Analysis with Related Phthalazine Derivatives
This compound belongs to a class of phthalazine hydrazine derivatives , which exhibit diverse biological activities. Key structural comparisons include:
- Dihydralazine : Differs by an additional hydrogenation of one benzene ring, reducing aromaticity and increasing lipophilicity.
- Methoxyphenyl-phthalazine derivatives : Substitution at the C3 position with methoxy groups enhances π-π stacking interactions but reduces aqueous solubility.
- Non-hydrazine phthalazines : Replacement of the hydrazine group with methyl or amine substituents abolishes vasodilatory activity, underscoring the importance of the -NH-NH₂ moiety.
Table 3: Structural Comparisons
| Derivative | Substituent | Aqueous Solubility (g/L) | Biological Activity |
|---|---|---|---|
| This compound | -NH-NH₂·HCl | 44.2 | Antihypertensive |
| Dihydralazine | -NH-NH₂ (saturated ring) | 12.8 | Reduced efficacy |
| Methoxyphenyl-phthalazine | -OCH₃ at C3 | 8.5 | Anticancer |
The planar phthalazine ring in hydralazine facilitates π-π interactions with biological targets, while the hydrazine group participates in hydrogen bonding and redox reactions. These features distinguish it from non-ionizable phthalazine analogs and underpin its unique pharmacodynamic profile.
Properties
IUPAC Name |
phthalazin-1-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN.Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
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Related CAS |
86-54-4 (Parent) | |
| Record name | Hydralazine hydrochloride [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID1044645 | |
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Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |
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Color/Form |
Yellow crystals, White, crystalline powder | |
CAS No. |
304-20-1 | |
| Record name | Hydralazine hydrochloride | |
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Melting Point |
Decomposes at 273 °C | |
| Record name | HYDRALAZINE HYDROCHLORIDE | |
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Preparation Methods
Traditional Synthesis Approaches
Historical Context and Initial Methods
Early synthetic routes for hydralazine hydrochloride relied on multi-step transformations starting from naphthalene. Potassium permanganate oxidation under alkaline conditions yielded o-carboxybenzoyl carboxylic acid, which underwent cyclization with hydrazine, followed by decarboxylation, chlorination, and salt formation. However, this method suffered from low yields (≤65%), prolonged reaction times, and significant environmental pollution due to toxic byproducts like manganese residues and aromatic solvents.
Limitations of Conventional Techniques
The traditional process required extreme conditions, including temperatures exceeding 210°C and high-vacuum systems, which posed equipment challenges and safety risks. Additionally, the use of carcinogenic reagents such as chlorinated intermediates and hydrazine derivatives necessitated stringent containment measures, further complicating large-scale production.
Modern Industrial Preparation Methods
Phosphorus Oxychloride-Mediated Synthesis (US7807830B2)
This method involves three stages: chlorophthalazine salt formation, hydralazine base synthesis, and hydrochloride salt purification.
Step 1: Synthesis of 1-Chlorophthalazine Salt
Phthalazinone reacts with phosphorus oxychloride in toluene at 45–65°C for 3 hours. Ethyl acetate and sulfuric acid precipitate the 1-chlorophthalazine salt, which is filtered and dried. Critical parameters include:
- Molar ratio : 1:1 phthalazinone to phosphorus oxychloride.
- Solvent system : Toluene for reaction, ethyl acetate for precipitation.
- Yield : >90% purity after precipitation.
Step 2: Hydralazine Base Formation
The isolated 1-chlorophthalazine salt reacts with hydrazine hydrate at 0–30°C in a solvent-free system. Methanol addition precipitates the hydralazine base, which is purified via activated carbon treatment in methanol. This step eliminates traditional organic solvents, reducing environmental toxicity.
Step 3: Hydrochloride Salt Formation and Purification
Hydralazine base is dissolved in methanol, treated with HCl gas, and cooled to 0–5°C to precipitate the hydrochloride salt. Further purification involves dissolving the crude product in hot water with activated carbon and ethylenediaminetetraacetic acid (EDTA), followed by pH adjustment and methanol-induced crystallization.
Key Advantages :
One-Pot Cyclization-Condensation Method (CN1896067A)
This streamlined approach uses o-cyanobenzaldehyde as the starting material, combining cyclization and condensation in a single reactor.
Reaction Conditions and Workflow
- Hydrazine hydrochloride preparation : Hydrazine hydrate (50%) is added to hydrochloric acid-ethanol at -10 to -15°C.
- Cyclization-condensation : o-Cyanobenzaldehyde is introduced to the hydrazine hydrochloride solution, heated to 45–50°C for 24–48 hours.
- Acidification and crystallization : Crude product is treated with concentrated HCl, cooled, and crystallized in ethanol.
Operational Data :
| Parameter | Value |
|---|---|
| Reaction temperature | 45–50°C |
| Yield | 75–80% |
| Solvent consumption | 6–7 L/kg product |
Purification and Refinement Techniques
Comparative Analysis of Methodologies
Efficiency and Yield
| Metric | US7807830B2 Method | CN1896067A Method |
|---|---|---|
| Total steps | 6 | 3 |
| Average yield | 80% | 78% |
| Purity | >99% | 95–98% |
Quality Control and Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) monitors reaction completion and impurity profiles. For instance, the US patent specifies HPLC thresholds of <0.1% for 1-chlorophthalazine residues.
Spectroscopic Characterization
- Infrared (IR) spectroscopy : Confirms N–H stretches at 3300 cm⁻¹ and C=N vibrations at 1600 cm⁻¹.
- Nuclear magnetic resonance (NMR) : ¹H NMR peaks at δ 7.8–8.2 ppm verify aromatic protons in the phthalazine ring.
Chemical Reactions Analysis
Types of Reactions: Hydralazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydralazine compounds
Scientific Research Applications
Clinical Uses
Hydralazine hydrochloride is utilized in several clinical settings:
- Hypertension Management : It is primarily prescribed for essential hypertension, especially when other medications are ineffective. The drug works by relaxing blood vessels, thereby decreasing peripheral vascular resistance and lowering blood pressure .
- Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), particularly among African-American populations, hydralazine is often used in combination with isosorbide dinitrate to improve outcomes .
- Pregnancy-Induced Hypertension : Hydralazine is a first-line treatment for acute-onset severe hypertension during pregnancy and the postpartum period, often administered intravenously for rapid effect .
Case Study 1: Diuretic Resistance
A notable case involved a patient with diuretic-resistant volume overload who was treated with low-dose hydralazine. After adding hydralazine to her regimen, significant improvements were observed in renal function and overall clinical status within days. The patient's serum creatinine levels decreased from 2.98 mg/dL to 1.3 mg/dL over the course of treatment, demonstrating hydralazine's efficacy in enhancing renal hemodynamics and diuretic responsiveness .
Case Study 2: Hydralazine-Induced Lupus Nephritis
A 79-year-old male developed lupus nephritis after initiating hydralazine therapy for hypertension. Following the cessation of hydralazine and subsequent immunosuppressive treatment, the patient achieved complete remission after seven months. This case highlights the potential side effects of hydralazine, emphasizing the need for careful monitoring during treatment .
Adverse Effects and Considerations
While hydralazine is effective, it can induce several adverse effects:
- Hydralazine Syndrome : Prolonged use may lead to a syndrome resembling systemic lupus erythematosus, characterized by arthralgia, fever, and myalgia .
- Renal Complications : In some cases, it can cause nephritis or exacerbate existing renal conditions .
- Tachycardia and Hypotension : Due to its vasodilatory effects, patients may experience reflex tachycardia or hypotensive episodes if not monitored properly .
Data Summary Table
| Application Area | Description | Evidence Level |
|---|---|---|
| Hypertension | Used as an antihypertensive agent; effective in resistant cases | High |
| Heart Failure | Combined with nitrates for improved outcomes in HFrEF | Moderate |
| Pregnancy | First-line treatment for severe hypertension during pregnancy | High |
| Diuretic Resistance | Enhances renal function and diuretic responsiveness | Moderate |
| Adverse Effects | Risk of lupus-like syndrome; renal complications | High |
Mechanism of Action
Hydralazine Hydrochloride works by directly relaxing the smooth muscles in the blood vessels, leading to vasodilation. This action reduces peripheral resistance and lowers blood pressure. The exact molecular mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, which prevents muscle contraction .
Comparison with Similar Compounds
Hydrazide Derivatives
Hydralazine belongs to the hydrazide class, sharing structural motifs with FDA-approved drugs like isonicotinic hydrazide (antitubercular) and iproniazid phosphate (antidepressant). These compounds exhibit a hydrazine (-NH-NH₂) group but differ in therapeutic targets (Table 1).
| Compound | Structure | Primary Use | Mechanism of Action |
|---|---|---|---|
| Hydralazine HCl | Phthalazine hydrazine | Hypertension/Heart failure | Vasodilation (NO pathway) |
| Isonicotinic hydrazide | Pyridine hydrazide | Tuberculosis | Inhibits mycolic acid synthesis |
| Iproniazid phosphate | Isoniazid derivative | Depression | Monoamine oxidase inhibition |
Table 1: Structural and functional comparison of hydrazide derivatives .
Anti-Amyloid Analogues
Hydralazine shares structural similarities with naphthoquinone and juglone, compounds that inhibit amyloid-beta (Aβ) fibril formation. However, hydralazine’s efficacy in Aβ modulation is less studied compared to its cardiovascular role .
Pharmacological Comparison
Vasodilators
- Prizidilol Hydrochloride: Combines beta-blockade (like propranolol) with vasodilation. Unlike hydralazine, prizidilol reduces heart rate and cardiac output, making it suitable for patients with tachycardia .
- Clonidine : An α₂-adrenergic agonist that reduces sympathetic outflow. Clonidine causes sedation and hypothermia, side effects absent in hydralazine .
| Parameter | Hydralazine HCl | Prizidilol HCl | Clonidine HCl |
|---|---|---|---|
| Mechanism | Direct vasodilation | Beta-blockade + vasodilation | α₂-agonist (CNS action) |
| Sedation Risk | None | Low | High |
| Primary Use | Hypertension | Hypertension with tachycardia | Hypertensive crisis |
Combination Therapies
- Propranolol + Hydralazine: Rarely used due to compensatory tachycardia from hydralazine, countered by propranolol’s beta-blockade .
Metabolic and Pharmacokinetic Profiles
Hydralazine’s metabolism is dependent on N-acetyltransferase 2 (NAT2), with "slow acetylators" requiring lower doses to avoid toxicity. This contrasts with propranolol, metabolized by CYP2D6, and clonidine, which undergoes hepatic glucuronidation without genetic polymorphism influences .
| Compound | Metabolic Enzyme | Half-Life (hrs) | Dosing Adjustments |
|---|---|---|---|
| Hydralazine HCl | NAT2 | 3–7 | Required for slow acetylators |
| Propranolol | CYP2D6 | 3–6 | None |
| Clonidine HCl | UGTs | 12–16 | None |
Table 3: Pharmacokinetic differences among antihypertensives .
Analytical Methods
Hydralazine’s impurity profile is assessed via HPLC (RSD <10%, recovery 98–102%) , whereas isonicotinic hydrazide is analyzed using spectrophotometry (λ = 422 nm) . The eco-friendly UPLC method for BiDil demonstrates superior resolution and sustainability compared to traditional HPLC .
Biological Activity
Hydralazine hydrochloride is a potent antihypertensive agent primarily used for managing essential hypertension. Its biological activity encompasses various mechanisms that affect cardiovascular function, cellular signaling, and potential therapeutic applications beyond hypertension.
Hydralazine acts primarily as a vasodilator , leading to a reduction in blood pressure. The mechanisms involved include:
- Calcium Interference : Hydralazine interferes with calcium transport in vascular smooth muscle, which relaxes arteriolar smooth muscle and decreases vascular resistance. This mechanism may involve preventing calcium influx into cells or inhibiting calcium release from intracellular stores .
- Prolyl Hydroxylase Inhibition : It inhibits iron-containing prolyl hydroxylase enzymes, which are crucial for the degradation of hypoxia-inducible factor 1-alpha (HIF-1α). By stabilizing HIF-1α, hydralazine promotes the expression of vascular endothelial growth factor (VEGF), enhancing angiogenesis and endothelial cell proliferation .
- Renin-Angiotensin System Modulation : Hydralazine increases plasma renin activity, leading to elevated levels of angiotensin II, which subsequently stimulates aldosterone production and sodium reabsorption. Despite this, it maintains renal and cerebral blood flow during its antihypertensive action .
Pharmacokinetics
Hydralazine is rapidly absorbed after oral administration, reaching peak plasma levels within 1 to 2 hours. Its half-life ranges from 3 to 7 hours, with approximately 87% binding to human plasma proteins. The drug undergoes extensive hepatic metabolism with significant interindividual variability in plasma levels due to polymorphic acetylation .
Hypertension Management
Hydralazine is primarily indicated for essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure in various populations, particularly among patients of African ancestry who may respond differently to traditional antihypertensive therapies .
Cancer Treatment Potential
Recent research has explored hydralazine's role in cancer therapy due to its ability to inhibit DNA methyltransferase 1. This inhibition can reactivate silenced tumor suppressor genes, presenting a potential avenue for cancer treatment .
Case Study Example :
A study highlighted the use of hydralazine in combination with other agents for treating specific cancer types. Patients exhibited improved outcomes when hydralazine was used to enhance the efficacy of conventional chemotherapy by altering epigenetic markers associated with tumor progression.
Biological Activity Data Table
Safety and Adverse Effects
While hydralazine is effective, it is associated with several adverse effects, including:
- Lupus-like Syndrome : Some patients develop a lupus-like syndrome characterized by joint pain and skin rashes. This is thought to be related to the formation of reactive metabolites that can bind covalently to proteins .
- Cardiovascular Effects : Reflex tachycardia and palpitations may occur due to rapid vasodilation. Careful monitoring is required during treatment initiation.
Q & A
Q. What are the critical safety protocols for handling hydralazine hydrochloride in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Conduct experiments in well-ventilated areas, preferably under fume hoods, and wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to minimize skin contact and inhalation .
- Spill Management: Collect spills using inert materials (e.g., sand) and dispose of contaminated waste in approved containers. Avoid aqueous discharge without neutralization .
- Storage: Store in locked, dry environments away from incompatible materials (e.g., strong oxidizers). Regularly inspect containers for degradation .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15+ minutes and seek medical attention. Use poison control protocols for ingestion .
Q. What analytical methods are recommended for quantifying this compound purity and stability?
Methodological Answer:
- Chromatography: Use HPLC with UV detection (e.g., Phenomenex C18 column, mobile phase: ethanol and 0.1% trifluoroacetic acid) to separate hydralazine from degradation products. Validate linearity (10–60 µg/mL) and precision (RSD <2%) .
- Spectrophotometry: Measure absorbance at 314 nm (hydralazine-specific) or apply derivative spectrophotometry (D1/D2) to resolve overlapping peaks in multi-component formulations .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) using thermal analysis (DTA) and NMR to identify breakdown products .
Q. How does this compound exert its antihypertensive effects at the molecular level?
Methodological Answer:
- Mechanism: Hydralazine relaxes arterial smooth muscle by increasing intracellular cGMP, reducing IP3-mediated calcium release. It also acts as a nitric oxide donor, activating hypoxia-inducible factors (HIFs) to enhance vasodilation .
- Selectivity: Preferentially dilates arterioles over veins, lowering peripheral vascular resistance without significantly affecting venous return .
Q. What are the key considerations for ensuring this compound stability in formulation studies?
Methodological Answer:
- Storage Conditions: Store bulk powder at -20°C in airtight containers. Reconstituted solutions should be used within one month to prevent hydrolysis .
- Excipient Compatibility: Avoid alkaline buffers or reducing agents that accelerate degradation. Use stabilizers like antioxidants (e.g., BHA/BHT) in solid dispersions .
- Degradation Pathways: Monitor for hydrazine derivatives and phthalazine byproducts using LC-MS or TLC .
Advanced Research Questions
Q. How can researchers design sustained-release formulations of this compound for continuous blood pressure control?
Methodological Answer:
- Matrix Systems: Use hydrophilic polymers (e.g., HPMC or chitosan) to slow drug release. Optimize polymer:drug ratios (e.g., 2:1 to 4:1) via factorial design .
- Nanoparticulate Delivery: Encapsulate hydralazine in PLGA nanoparticles (150–200 nm) to prolong circulation. Characterize encapsulation efficiency (>80%) and in vitro release (zero-order kinetics over 24h) .
- In Vivo Validation: Conduct pharmacokinetic studies in hypertensive rat models, measuring plasma concentrations at 0, 2, 6, 12, and 24h post-administration .
Q. How can conflicting data on this compound’s carcinogenic potential be resolved?
Methodological Answer:
- Study Design: Conduct longitudinal carcinogenicity studies in multiple species (e.g., rats and mice) using clinically relevant doses (e.g., 30–60 mg/kg/day) over 24+ months. Include control groups for spontaneous tumor rates .
- Mechanistic Analysis: Assess mutagenicity via Ames test (Salmonella TA98/TA100 strains) and in vitro micronucleus assays. Compare results with in vivo oxidative stress markers (e.g., 8-OHdG) .
- Meta-Analysis: Pool data from existing studies (e.g., IARC, FDA databases) using random-effects models to quantify risk ratios for lung and liver tumors .
Q. What eco-friendly analytical methods can replace traditional techniques for this compound quantification?
Methodological Answer:
- Green UPLC: Utilize ethanol-based mobile phases (60:40 ethanol:0.1% TFA) on a Phenomenex C18 column. Validate method sustainability via NEMI, AGREE, and AES metrics .
- Miniaturized Systems: Develop microfluidic assays with reduced solvent consumption (<1 mL per run). Optimize detection limits (LOQ: 0.5 µg/mL) using chemiluminescence .
- Degradation Monitoring: Apply QSAR models to predict degradation pathways and validate with LC-TOF-MS .
Q. How can this compound-induced neuropathy be mitigated in long-term studies?
Methodological Answer:
- Co-Administration: Supplement with pyridoxine (vitamin B6, 50–100 mg/day) to counteract hydralazine’s antagonism of B6-dependent enzymes .
- Monitoring Protocols: Conduct monthly nerve conduction velocity (NCV) tests and serum B6 assays in animal models. Adjust dosing based on neuropathy scores .
- Formulation Adjustments: Develop prodrugs (e.g., hydralazine-peptide conjugates) to reduce systemic exposure and neurotoxic metabolites .
Q. What strategies optimize hydralazine-isosorbide dinitrate combination therapy for heart failure?
Methodological Answer:
- Dose Ratios: Use response surface methodology (RSM) to identify optimal ratios (e.g., 37.5 mg hydralazine:20 mg ISD) for synergistic vasodilation .
- Tolerance Mitigation: Co-administer antioxidants (e.g., ascorbic acid) to reduce nitrate tolerance. Validate via cyclic GMP assays in vascular tissues .
- Clinical Endpoints: Design Phase III trials with primary endpoints of mortality reduction and LVEF improvement. Stratify patients by CYP2C9/CYP2D6 genotypes to personalize dosing .
Q. How can computational models predict this compound degradation during storage?
Methodological Answer:
- Accelerated Stability Studies: Apply Arrhenius kinetics to extrapolate shelf life from data at 40°C/75% RH. Validate with real-time studies (25°C/60% RH) .
- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous solutions using DFT calculations (e.g., Gaussian 09). Compare with experimental FTIR and NMR data .
- Machine Learning: Train neural networks on historical stability data (pH, humidity, excipients) to predict degradation rates (±5% error) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
